

magnetic properties of trinuclear Chromium(III) acetate

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Compound of Interest		
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An In-depth Technical Guide to the Magnetic Properties of Trinuclear Chromium(III) Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of the trinuclear **chromium(III) acetate** complex, formally known as hexaaquahydroxy-tris(μ-acetato)-trichromium(III) chloride, with the chemical formula [Cr₃O(CH₃COO)₆(H₂O)₃]Cl. This document details the theoretical framework governing its magnetic behavior, summarizes key magnetic parameters, and provides illustrative experimental methodologies for its characterization.

Core Concepts: Structure and Magnetic Interactions

The fundamental magnetic properties of trinuclear **chromium(III)** acetate are intrinsically linked to its molecular structure. The complex features a core of three chromium(III) ions arranged in a nearly equilateral triangle. At the center of this triangle lies a triply bridging oxo ligand (µ₃-O). Each pair of chromium atoms is further bridged by two acetate ligands. The coordination sphere of each chromium ion is completed by a water molecule, resulting in an overall octahedral geometry for each metal center.

The magnetic behavior of this complex is dominated by intramolecular antiferromagnetic exchange interactions between the chromium(III) ions. Each Cr(III) ion has a d^3 electron configuration, resulting in a spin state of S=3/2. These spins are coupled through the bridging oxo and acetate ligands, a phenomenon known as superexchange. The overall magnetic properties can be modeled using the Heisenberg-Dirac-Van Vleck (HDVV) Hamiltonian:



$$H = -2J [(S_1 \cdot S_2) + (S_2 \cdot S_3) + (S_3 \cdot S_1)]$$

Where:

- J is the exchange coupling constant, which quantifies the strength of the interaction between adjacent chromium ions. A negative J value indicates antiferromagnetic coupling.
- S₁, S₂, and S₃ are the spin operators for the three chromium ions.

Due to the triangular arrangement of the chromium ions, this system can exhibit spin frustration. In an ideal equilateral triangle with antiferromagnetic coupling, it is impossible to satisfy all pairwise interactions simultaneously (i.e., if S_1 is spin-up, and S_2 is spin-down, S_3 cannot be antiparallel to both). This frustration leads to a complex set of spin states and can result in interesting magnetic phenomena at low temperatures.

Quantitative Magnetic Data

The magnetic properties of trinuclear **chromium(III) acetate** are typically characterized by measuring its magnetic susceptibility as a function of temperature. While a complete temperature-dependent dataset for the specific chloride salt is not readily available in a tabulated format in the reviewed literature, the general behavior is well-understood. The effective magnetic moment per trinuclear unit (μ _eff) decreases as the temperature is lowered, which is a hallmark of antiferromagnetic coupling.

The following table summarizes typical magnetic parameters for trinuclear chromium(III) carboxylate complexes, which are expected to be similar to the acetate complex.



Parameter	Typical Value Range	Description
**J (cm ⁻¹) **	-10 to -30	The exchange coupling constant, indicating the strength of the antiferromagnetic interaction.
g-factor	~1.97 - 2.00	The Landé g-factor, a spectroscopic splitting factor that is characteristic of the Cr(III) ion.
μ_eff at 300 K (μ_B)	~3.8 per Cr(III) ion	The effective magnetic moment at room temperature, close to the spin-only value for an S = 3/2 ion.
μ_eff at low T (μ_B)	Approaches the value for the ground state spin	The effective magnetic moment at low temperatures, which depends on the total spin of the ground state.

Experimental Protocols Synthesis of [Cr₃O(CH₃COO)₆(H₂O)₃]Cl

While the original synthesis dates back to 1909, a detailed modern protocol is often adapted from procedures for similar trinuclear carboxylate complexes. The following is a representative synthesis:

Materials:

- Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
- Sodium acetate (CH₃COONa)
- Glacial acetic acid (CH₃COOH)
- Ethanol



Deionized water

Procedure:

- Dissolve Chromium(III) chloride hexahydrate in a mixture of deionized water and ethanol.
- Add a solution of sodium acetate in water to the chromium solution with vigorous stirring.
- Add glacial acetic acid to the reaction mixture.
- Reflux the mixture for several hours. The color of the solution should change, typically to a deep green.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
- Collect the resulting green crystals by vacuum filtration.
- · Wash the crystals with cold ethanol and then ether.
- Dry the product in a desiccator over a suitable drying agent.

Magnetic Susceptibility Measurement

The temperature-dependent magnetic susceptibility of a powdered sample is typically measured using a Superconducting Quantum Interference Device (SQUID) magnetometer.

Protocol:

- A polycrystalline sample of the complex is finely ground and packed into a gelatin capsule or a similar sample holder.
- The mass of the sample is accurately determined.
- The sample holder is placed in the SQUID magnetometer.
- The magnetic susceptibility is measured over a temperature range of, for example, 2 K to 300 K, under an applied magnetic field (e.g., 0.1 Tesla).



- The raw data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the complex itself using Pascal's constants.
- The molar magnetic susceptibility (χ_M) and the effective magnetic moment (μ_eff) are then
 calculated at each temperature.

Electron Paramagnetic Resonance (EPR) Spectroscopy

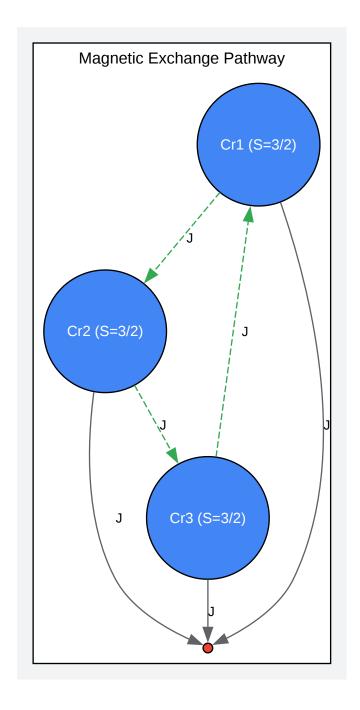
EPR spectroscopy is a powerful technique for probing the electronic structure and local environment of the paramagnetic Cr(III) ions.

Protocol:

- A small amount of the powdered sample is placed in a quartz EPR tube.
- For solution-state measurements, the complex is dissolved in a suitable solvent (e.g., a mixture of dimethylformamide and toluene) and the solution is frozen to create a glass.
- The EPR spectrum is recorded at a specific microwave frequency (e.g., X-band, ~9.5 GHz) at a low temperature (e.g., 77 K, liquid nitrogen temperature).
- The spectrum is analyzed to determine the g-factor(s) and potentially resolve fine structure and hyperfine couplings, which provide further insight into the electronic and geometric structure of the complex.

Visualizations

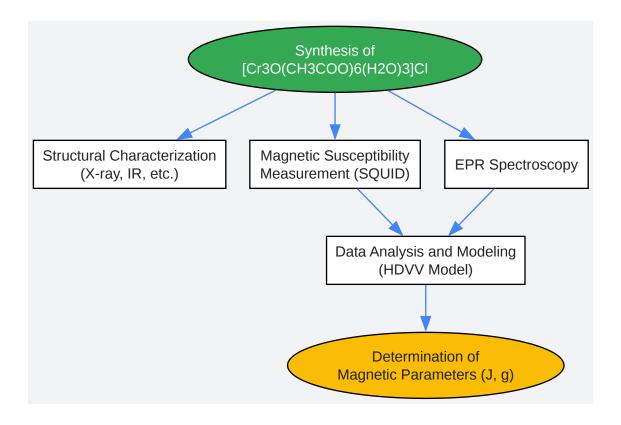




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Caption: Intramolecular magnetic exchange (J) in the trinuclear chromium(III) core.





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Caption: Experimental workflow for magnetic characterization.

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